Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method is particularly useful for producing 4,5-disubstituted isoxazoles . Additionally, electrochemical assembly methods have been developed to create isoxazole compounds, offering a greener alternative to traditional synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium chloride for substitution reactions . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Isoxazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For example, some isoxazole compounds act as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in cancer progression . The presence of the labile N–O bond in the isoxazole ring allows for the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Isoxazole derivatives can be compared with other five-membered heterocyclic compounds, such as:
Oxazoles: Similar to isoxazoles but contain an oxygen and a nitrogen atom in different positions within the ring.
Thiazoles: Contain a sulfur atom instead of an oxygen atom.
Pyrazoles: Contain two nitrogen atoms in the ring.
Isoxazoles are unique due to their specific arrangement of atoms, which imparts distinct chemical and biological properties .
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a notable example that has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H30N2O3, with a molecular weight of approximately 358.48 g/mol. The structure includes an isoxazole ring, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H30N2O3 |
Molecular Weight | 358.48 g/mol |
LogP | 3.2 |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, research demonstrated that compounds containing an isoxazole moiety exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study by Lin et al. (2020), a series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways .
Anti-inflammatory Activity
Isoxazole compounds have also been investigated for their anti-inflammatory properties. They are believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
A study published in Medicinal Chemistry Research reported that specific isoxazole derivatives significantly reduced inflammation in animal models by modulating NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been demonstrated against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Example:
In vitro assays showed that certain isoxazole compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies involving zebrafish embryos have been employed to assess the developmental toxicity of isoxazole derivatives.
Findings:
Research indicated that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity to zebrafish embryos, necessitating further investigation into their safety profiles .
Properties
CAS No. |
98524-87-9 |
---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-methyl-5-[7-[4-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m1/s1 |
InChI Key |
NEAZMARKCJKUMF-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
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